2-[4-(2-Aminoethyl)phenoxy]acetamide
Description
2-[4-(2-Aminoethyl)phenoxy]acetamide (IUPAC name) is a small-molecule organic compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. Its structure consists of a phenoxy ring substituted at the para position with a 2-aminoethyl group, linked via an ether bridge to an acetamide moiety (SMILES: C1=CC(=CC=C1CCN)OCC(=O)N) .
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5-7,11H2,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRVGTYDXAQDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173436-13-0 | |
| Record name | 2-[4-(2-aminoethyl)phenoxy]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[4-(2-Aminoethyl)phenoxy]acetamide involves several steps. One common method includes the reaction of 4-(2-aminoethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(2-Aminoethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 2-[4-(2-Aminoethyl)phenoxy]acetamide is utilized as a reagent in various chemical reactions and synthesis processes.
- Biology: The compound is employed in proteomics research to study protein interactions and functions.
- Industry: It is used in the production of various chemical products and materials.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the reduction of specific functional groups within the molecule.
- Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Allergic Rhinitis Research
A related compound, 2-(4-{2-[(phenylthio)acetyl]-carbonohydrazonoyl}-phenoxy)acetamide (PA), has shown potential in regulating allergic rhinitis (AR) . PA was identified through molecular docking simulation and was found to reduce mast cell-derived caspase-1 activity and expression in the nasal mucosa tissues of ovalbumin (OVA)-sensitized mice . This suggests that PA has therapeutic potential for managing AR as a lead compound .
Predicted Collision Cross Section
This compound has several predicted collision cross sections :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 195.11281 | 142.8 |
| $$M+Na]+ | 217.09475 | 152.5 |
| $$M+NH4]+ | 212.13935 | 149.9 |
| $$M+K]+ | 233.06869 | 147.4 |
| $$M-H]- | 193.09825 | 144.8 |
| $$M+Na-2H]- | 215.08020 | 148.0 |
| $$M]+ | 194.10498 | 144.3 |
| $$M]- | 194.10608 | 144.3 |
Synthesis of this compound
Mechanism of Action
The mechanism of action of 2-[4-(2-Aminoethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Thiazolidinone-Containing Acetamides
Compounds such as V2–V6 () feature a 2,4-dioxothiazolidin-5-ylidenemethyl group attached to the phenoxy ring, which is absent in the target compound. For example:
- V2 : Melting point 220–222°C, methoxy-phenyl substituent.
- V5 : Bromo- and difluoro-substituted phenyl group, melting point 266–268°C.
The thiazolidinone moiety confers hypoglycemic and hypolipidemic activity, as demonstrated in in vivo studies . In contrast, the target compound’s aminoethyl group may prioritize interactions with amine-sensitive receptors (e.g., adenosine or TSLP pathways) over metabolic enzymes .
Purine-Based Acetamides
XAC (N-(2-aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide) shares the 2-aminoethylphenoxy backbone but incorporates a purine-dione ring. XAC derivatives, such as m-DITC-XAC and p-DITC-XAC, act as covalent A₁ adenosine receptor (A₁AR) antagonists with 894-fold selectivity for A₁ over A₂A receptors . The target compound lacks the purine core, suggesting divergent receptor affinities. However, its aminoethyl group could facilitate similar covalent binding strategies if modified with electrophilic tags.
Other purine-linked analogs, like compound 4 (N-cyclobutyl-substituted) and compound 7 (N-cyclohexyl-substituted), show variable synthetic yields (21–95%) and A₂A adenosine receptor agonism . The target compound’s simpler structure may offer synthetic advantages (e.g., fewer steps) but less receptor specificity.
Benzimidazole-Sulfonyl Acetamides
Compounds 3j and 3k () integrate benzimidazole and sulfonyl groups, resulting in lower melting points (76–80°C) due to reduced crystallinity. Their structural complexity (e.g., methoxy-pyridylmethylsulfinyl groups) contrasts with the target compound’s minimalistic design. These derivatives are designed as proton pump inhibitors or kinase modulators, highlighting how core heterocycles dictate therapeutic applications .
Substituted Acetamides with Varied Amine Groups
- N-(4-Sulfamoylphenethyl)acetamide : The sulfamoyl group introduces hydrogen-bonding and ionizable properties absent in the target compound, making it suitable for carbonic anhydrase inhibition .
Biological Activity
2-[4-(2-Aminoethyl)phenoxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 224.27 g/mol
This compound features a phenoxy group attached to an acetamide moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The proposed mechanism involves:
- Inhibition of COX Enzymes : This results in decreased production of prostaglandins, mediating inflammation and pain relief.
- Regulation of Cytokine Production : The compound may influence cytokine levels, which are critical in immune responses.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In an animal model of inflammation, treatment with the compound resulted in:
- Reduction in Inflammatory Markers : Levels of interleukin (IL)-1β and tumor necrosis factor-alpha (TNF-α) were notably decreased.
- Histological Improvements : Reduced infiltration of immune cells such as eosinophils and mast cells was observed in tissue samples post-treatment.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated:
- Inhibition of Cell Proliferation : The compound showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC values ranging from 10 μM to 20 μM.
- Induction of Apoptosis : Mechanistic studies revealed that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Allergic Rhinitis : In a study involving ovalbumin-sensitized mice, treatment with the compound significantly reduced symptoms associated with allergic rhinitis. The study reported decreased levels of IgE and inflammatory cytokines, suggesting a regulatory effect on allergic responses .
- Cancer Treatment Trials : Preclinical trials using various cancer cell lines indicated that this compound could serve as a lead compound for developing new anticancer therapies due to its ability to inhibit cell growth and induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
